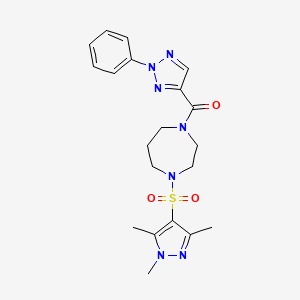
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N7O3S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of hybrid molecules that combine the pharmacological properties of triazoles and pyrazoles. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole with various pyrazole derivatives under specific conditions to yield the target molecule. For instance, one method involves refluxing 2-phenyl-2H-1,2,3-triazole with a sulfonamide derivative in the presence of a suitable solvent and catalyst to facilitate the formation of the diazepane ring .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole-pyrazole hybrids. For example, derivatives linked to pyrazole were tested against various bacterial strains using agar dilution techniques. Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been assessed through in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed that several synthesized derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as anticancer agents .
Structure Activity Relationship (SAR)
The biological activity of triazole-pyrazole compounds is often influenced by their structural characteristics. The presence of electron-donating groups on the phenyl ring or modifications on the pyrazole moiety can enhance their antimicrobial and anticancer activities. For instance, modifications that increase lipophilicity or improve binding affinity to biological targets have shown promising results in enhancing efficacy .
Case Study 1: Antibacterial Evaluation
A series of synthesized compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their potential use in treating resistant infections .
Case Study 2: Anticancer Assays
In another study focusing on anticancer properties, derivatives were screened against multiple cancer cell lines. Notably, one compound showed an IC50 value of 15 µM against MCF-7 cells, which is significantly lower than that of standard chemotherapeutic agents. These findings support further investigation into structure optimization for enhanced potency .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-15-19(16(2)24(3)22-15)31(29,30)26-11-7-10-25(12-13-26)20(28)18-14-21-27(23-18)17-8-5-4-6-9-17/h4-6,8-9,14H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUVUBEQBKTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













